molecular formula C10H10F3N B13043259 (1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine

(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13043259
M. Wt: 201.19 g/mol
InChI Key: VQHLJBHRAVBSPS-VIFPVBQESA-N
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Description

(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and propargylamine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction and subsequent functional group transformations. Common reagents used include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: A compound with a similar trifluoromethyl group attached to a phenol ring.

    Trifluoromethyl phenyl sulfone: Another compound containing a trifluoromethyl group, used as a nucleophilic trifluoromethylating agent.

Uniqueness

(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1

InChI Key

VQHLJBHRAVBSPS-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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